molecular formula C15H18N4O B7480918 (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone

(4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone

Katalognummer B7480918
Molekulargewicht: 270.33 g/mol
InChI-Schlüssel: PMIARSREHIHSSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone, also known as MPTM, is a novel compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. MPTM is a synthetic compound that belongs to the class of piperidine-triazole derivatives. This compound has shown promising results in various scientific studies, making it a subject of interest for researchers.

Wirkmechanismus

The exact mechanism of action of (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone is not fully understood. However, it is believed that (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone acts on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone has also been shown to exhibit binding affinity for GABA receptors, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects
(4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone has also been shown to have antioxidant properties and can protect against oxidative stress-induced damage.

Vorteile Und Einschränkungen Für Laborexperimente

(4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone has several advantages as a research compound. It is relatively easy to synthesize and can be obtained in large quantities. (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone has also been shown to have a favorable safety profile, with no significant toxic effects observed in animal studies. However, one limitation of (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone is that its exact mechanism of action is not fully understood, which makes it difficult to optimize its use for specific applications.

Zukünftige Richtungen

There are several future directions for the research on (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone. One potential avenue of research is to investigate the potential use of (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to optimize the synthesis method of (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone to improve its yield and purity. Additionally, further studies are needed to elucidate the exact mechanism of action of (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone and its potential applications in medicinal chemistry.

Synthesemethoden

The synthesis of (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone involves the condensation of 4-methylpiperidine and 2-phenyl-4H-1,2,4-triazole-3(4H)-one using a coupling agent. The reaction is carried out in the presence of a base and an organic solvent to yield (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone. The synthesis method of (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone is relatively simple and can be easily scaled up for large-scale production.

Wissenschaftliche Forschungsanwendungen

(4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results as an anticonvulsant, antidepressant, and analgesic agent. (4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Eigenschaften

IUPAC Name

(4-methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-12-7-9-18(10-8-12)15(20)14-11-16-19(17-14)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIARSREHIHSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=NN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylpiperidin-1-yl)-(2-phenyltriazol-4-yl)methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.